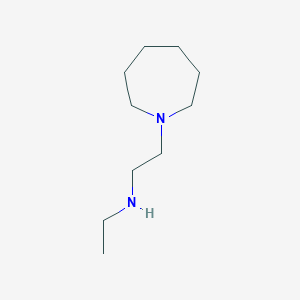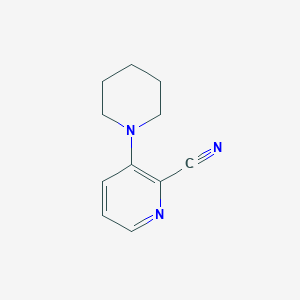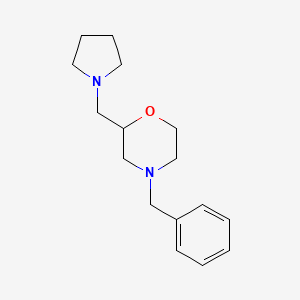
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is a chemical compound with the CAS Number: 635699-06-8. It has a molecular weight of 260.38 and its IUPAC name is 4-benzyl-2-(1-pyrrolidinylmethyl)morpholine . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The linear formula of 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is C16H24N2O . The InChI code is 1S/C16H24N2O/c1-2-6-15(7-3-1)12-18-10-11-19-16(14-18)13-17-8-4-5-9-17/h1-3,6-7,16H,4-5,8-14H2 .Physical And Chemical Properties Analysis
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine is a yellow to brown sticky oil to semi-solid . It has a molecular weight of 260.38 .Aplicaciones Científicas De Investigación
Application in Drug Discovery
Scientific Field
Medicinal Chemistry
Summary of the Application
The compound “4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine” is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Methods of Application or Experimental Procedures
The compound can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .
Results or Outcomes
The pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Potential Anti-tubercular Agent
Scientific Field
Pharmacology
Summary of the Application
While not directly related to “4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine”, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Methods of Application or Experimental Procedures
The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results or Outcomes
The results of this study are not directly available. However, the research suggests that similar compounds could potentially have anti-tubercular activity .
Use in Chemical Synthesis
Scientific Field
Organic Chemistry
Summary of the Application
“4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine” is a chemical compound that can be used in the synthesis of other complex molecules . It’s a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Methods of Application or Experimental Procedures
The compound can be synthesized and used as a building block in the synthesis of other complex molecules . The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used .
Results or Outcomes
The outcomes of using this compound in chemical synthesis would vary depending on the specific reactions and conditions used . However, it could potentially be used to create a wide range of different compounds due to its versatile structure .
Safety And Hazards
The safety information for 4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Propiedades
IUPAC Name |
4-benzyl-2-(pyrrolidin-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-6-15(7-3-1)12-18-10-11-19-16(14-18)13-17-8-4-5-9-17/h1-3,6-7,16H,4-5,8-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFQWJMHRVTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CN(CCO2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630353 |
Source


|
| Record name | 4-Benzyl-2-[(pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-(pyrrolidin-1-ylmethyl)morpholine | |
CAS RN |
635699-06-8 |
Source


|
| Record name | 4-Benzyl-2-[(pyrrolidin-1-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

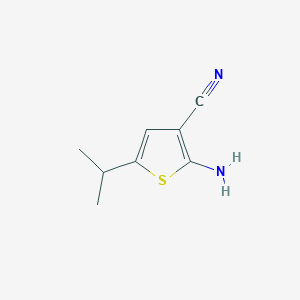
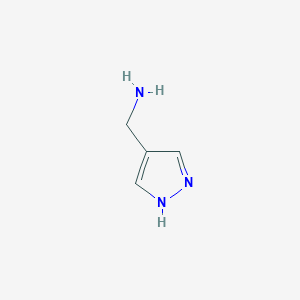
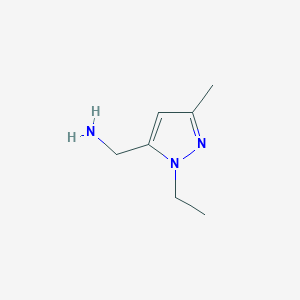
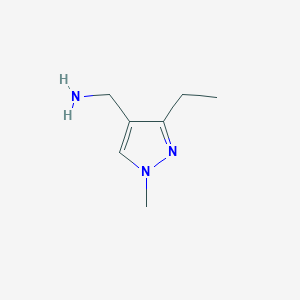

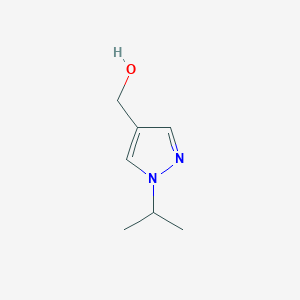
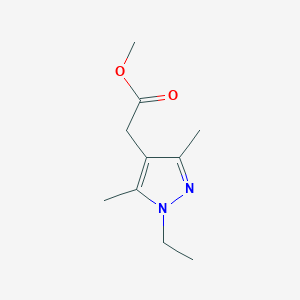
amine](/img/structure/B1289947.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
